molecular formula C12H16O2Rh B1352816 (Acetylacetonato)(norbornadiene)rhodium(I) CAS No. 32354-50-0

(Acetylacetonato)(norbornadiene)rhodium(I)

Cat. No. B1352816
CAS RN: 32354-50-0
M. Wt: 295.16 g/mol
InChI Key: DDWGAGFNZHAFFN-LWFKIUJUSA-N
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Description

(Acetylacetonato)(norbornadiene)rhodium(I) is a chemical compound with the molecular formula C12H15O2Rh and a molecular weight of 294.16 . It is sold under the Thermo Scientific Chemicals brand .


Molecular Structure Analysis

The molecular structure of (Acetylacetonato)(norbornadiene)rhodium(I) is represented by the SMILES string [Rh+].C\C ( [O-])=C\C ©=O.C1C2C=CC1C=C2 . The InChI Key is IIQPRGKBFZGPIB-LWFKIUJUSA-M . The compound has a melting point of 140.0°C .


Physical And Chemical Properties Analysis

(Acetylacetonato)(norbornadiene)rhodium(I) is a solid at 20 degrees Celsius . It is light yellow to brown in color and comes in the form of a powder or crystal . The compound is insoluble in water .

Scientific Research Applications

Homo-Diels–Alder Addition

(Acetylacetonato)(norbornadiene)rhodium(I) reacts with hexafluorobut-2-yne, resulting in complexes where the acetylene links the diene to the rhodium via a rhodiacyclopentene ring. This process is a significant example of the Homo-Diels–Alder addition, showcasing the compound's reactivity and potential in organic synthesis (Evans et al., 1972).

Mass Spectrometry Analysis

Mass spectral studies of (norbornadiene)(acetylacetonato)rhodium derivatives reveal that [Rh-norbornadiene]+ ions are more stable than [acacRh]+ ions. This study is crucial in understanding the decomposition and stability of molecular ions in these compounds, indicating their potential in analytical chemistry applications (Nekrasov et al., 1987).

Heterobimetallic Metallacarboranes Synthesis

Improved protocols for the reaction of rhodium acetylacetonate complexes with exo-nido-ruthenacarboranes have led to the synthesis of new binuclear complexes. This demonstrates the compound's utility in synthesizing heterobimetallic complexes, contributing to the development of new materials in inorganic chemistry (D’yachihin et al., 2019).

Catalyst for Isomerization

Bis(μ-acetato)-bis(norbornadiene)dirhodium(I), related to acetylacetonato(norbornadiene)rhodium(I), has been identified as an active catalyst for the isomerization of quadricyclane to norbornadiene. This illustrates its role in catalysis, particularly in the isomerization reactions relevant to organic and industrial chemistry (Reis et al., 1979).

Perinaphthenones Synthesis

Norbornadiene can act as an acetylene equivalent in the rhodium-catalyzed dehydrative annulation of 1-naphthoic acids with internal alkynes, facilitated by acetylacetonato(norbornadiene)rhodium(I) derivatives. This method is a significant contribution to the efficient synthesis of perinaphthenones, highlighting the compound's catalytic abilities in organic synthesis (Fukuyama et al., 2018).

Safety And Hazards

(Acetylacetonato)(norbornadiene)rhodium(I) may cause respiratory irritation, skin irritation, and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

properties

IUPAC Name

bicyclo[2.2.1]hepta-2,5-diene;(Z)-4-hydroxypent-3-en-2-one;rhodium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8.C5H8O2.Rh/c1-2-7-4-3-6(1)5-7;1-4(6)3-5(2)7;/h1-4,6-7H,5H2;3,6H,1-2H3;/b;4-3-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWGAGFNZHAFFN-LWFKIUJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)O.C1C2C=CC1C=C2.[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/O.C1C2C=CC1C=C2.[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2Rh
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Acetylacetonato)(norbornadiene)rhodium(I)

CAS RN

32354-50-0
Record name (Acetylacetonato)(norbornadiene)rhodium(I)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
I Ojima, AT Vu, D Bonafoux - Science of Synthesis, 2002 - thieme-connect.com
Rhodium is a relatively rare and expensive metal, yet its organometallic complexes have played an extremely important role in transition-metal catalysis and organic synthesis. The use …
Number of citations: 11 www.thieme-connect.com
JA Evans, RDW Kemmitt, BY Kimura… - Journal of the Chemical …, 1972 - pubs.rsc.org
Acetylacetonato(norbornadiene)rhodium(I) reacts with 2 mol. equiv. of hexafluorobut-2-yne to give a complex in which one molecule of the acetylene links the diene to the rhodium via a …
Number of citations: 0 pubs.rsc.org
DR Russell, PA Tucker - Journal of the Chemical Society, Dalton …, 1975 - pubs.rsc.org
The structure of the title compound has been determined from X-ray diffractometer data by the heavy-atom method. Crystals are triclinic, space group P, with a= 13.415 ± 0.015, b= …
Number of citations: 1 pubs.rsc.org
NR Curtis, AB Holmes, MG Looney - Tetrahedron letters, 1992 - Elsevier
The advanced intermediate (the 2,3,4,7,8,9-hexahydrooxonin)3 for the synthesis of the Laurencia oxonane natural product, obtusenyne1 was prepared in 8 steps from the previously …
Number of citations: 50 www.sciencedirect.com
L Sekerová, P Březinová, TT Do, E Vyskočilová… - …, 2020 - Wiley Online Library
Two highly sulfonated micro/mesoporous polymers, P(1,3‐DEB)‐SO 3 H and P(1,4‐DEB)‐SO 3 H, with permanent porosity, the specific surface area about 550 m 2 ⋅ g −1 and the …
D Šorm, B Bashta, J Blahut, I Císařová… - European Polymer …, 2023 - Elsevier
A new ethynylated Schiff base complex, [Cu(SALANI) 2 ], in which two N-salicylidene(3-ethynylaniline) (SALANI) ligands coordinated one Cu 2+ ion, was prepared and characterized by …
Number of citations: 1 www.sciencedirect.com
MM Vadiyar, X Liu, Z Ye - ACS applied materials & interfaces, 2019 - ACS Publications
Porous covalent triazine framework (CTF)-based carbon materials have gained increasing attention in energy-storage applications because of their tunable structure, high chemical …
Number of citations: 28 pubs.acs.org
B Bashta, L Havelková, J Sokol, J Brus… - … and Mesoporous Materials, 2022 - Elsevier
A new method for the formation of permanent micropores in hyper-cross-linked networks is reported. This method is based on a template approach, using small molecules (4-…
Number of citations: 5 www.sciencedirect.com
B Bashta, A Hašková, T Faukner, MA Elsawy… - European Polymer …, 2020 - Elsevier
We present controlled de-cross-linking and detemplating for modifying the porosity and covalent structure of porous organic polymers. HC≡CC 6 H 4 -CH=NC 6 H 4 -N=CH-C 6 H 4 -C…
Number of citations: 2 www.sciencedirect.com
L Havelková, B Bashta, A Hašková, A Vagenknechtová… - Polymers, 2023 - mdpi.com
Two series of hyper-cross-linked microporous polyacetylene networks containing either -[CH=C(CH=O)]- or -[CH=C(CH 2 OH)]- monomeric units are reported. Networks are prepared by …
Number of citations: 1 www.mdpi.com

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